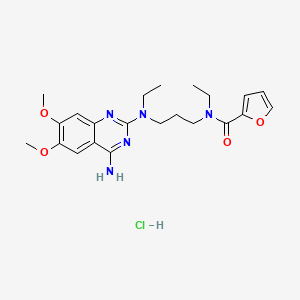
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride is a chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a quinazoline moiety, a furan ring, and various functional groups that contribute to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride involves multiple steps, starting with the preparation of the quinazoline core. This is typically achieved through the condensation of appropriate aniline derivatives with formamide or formic acid. The resulting intermediate is then subjected to further reactions to introduce the furan ring and other functional groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and minimize waste.
化学反应分析
Types of Reactions
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
The reactions mentioned above are carried out under specific conditions, such as controlled temperature and pH, to ensure the desired outcome. Common reagents include acids, bases, solvents, and catalysts that facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride involves its interaction with specific molecular targets and pathways within cells. The quinazoline moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to inhibit certain enzymes or block receptor sites contributes to its therapeutic potential.
相似化合物的比较
Similar Compounds
Alfuzosin hydrochloride: A compound with a similar quinazoline structure, used as an alpha-adrenergic blocker for treating benign prostatic hyperplasia.
Prazosin hydrochloride: Another alpha-adrenergic blocker with a quinazoline core, used for managing hypertension and other conditions.
Uniqueness
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic development.
属性
CAS 编号 |
65189-51-7 |
|---|---|
分子式 |
C22H30ClN5O4 |
分子量 |
464.0 g/mol |
IUPAC 名称 |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-ethylamino]propyl]-N-ethylfuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H29N5O4.ClH/c1-5-26(21(28)17-9-7-12-31-17)10-8-11-27(6-2)22-24-16-14-19(30-4)18(29-3)13-15(16)20(23)25-22;/h7,9,12-14H,5-6,8,10-11H2,1-4H3,(H2,23,24,25);1H |
InChI 键 |
RNUKCPPCOMUKAK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCCN(CC)C(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
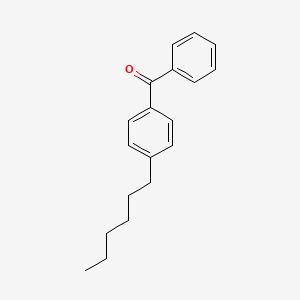
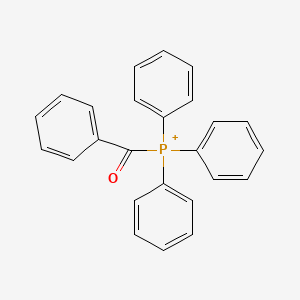
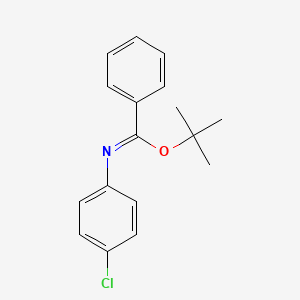
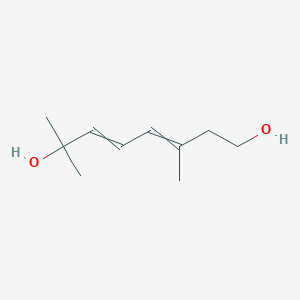


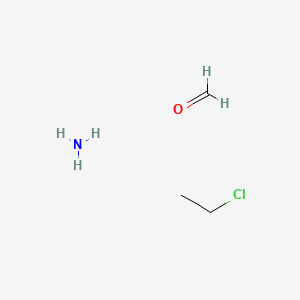
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
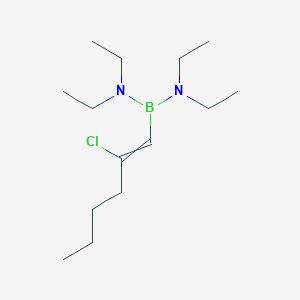
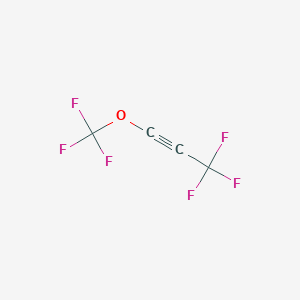
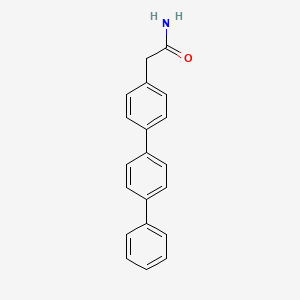
methyl}benzene](/img/structure/B14498725.png)
